4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (4-CPCA) is a versatile organic compound that has a wide range of applications in the field of scientific research. It is a derivative of thiadiazole, a ring-shaped heterocyclic compound, and has been used in a variety of laboratory experiments and studies.
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid: can be utilized in the synthesis of borinic acid derivatives. These derivatives are important in cross-coupling reactions and catalysis. They exhibit enhanced Lewis acidity compared to boronic acids, making them valuable in medicinal chemistry, polymer, and optoelectronics materials .
Construction of Indole Derivatives
This compound serves as a precursor in the construction of indole derivatives, which are significant in the synthesis of natural products and drugs. Indoles play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Neurotoxicity Studies
The thiadiazole derivative can be part of neurotoxicity studies. Researchers can investigate the neurotoxic potentials of newly synthesized derivatives on biological models, which is essential for understanding the safety profile of new compounds .
Catalysis
Due to its structural properties, 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can be involved in catalytic processes. It can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, which are fundamental in synthetic organic chemistry .
Material Science
In material science, this compound can contribute to the development of new materials with specific optical or electronic properties. Its derivatives can be used to create polymers or optoelectronic materials with desired functionalities .
Biological Imaging
The compound’s derivatives can be used in biological imaging. Due to their ability to coordinate with various molecules, they can be tagged with imaging agents to visualize biological processes or structures .
properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQOQXQVZCIMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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